molecular formula C8H10Cl2INO B2692669 (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride CAS No. 1803581-74-9

(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2692669
CAS No.: 1803581-74-9
M. Wt: 333.98
InChI Key: RZWRUQXPKQFSLO-UHFFFAOYSA-N
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Description

(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClINO·HCl It is a derivative of methanamine, substituted with chloro, iodo, and methoxy groups on the phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.

    Methoxylation: Introduction of the methoxy group.

    Amination: Conversion of the intermediate to the methanamine derivative.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the iodo group to a less reactive form.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)methanamine hydrochloride: Lacks the iodo group, which may affect its reactivity and biological activity.

    (4-Iodo-2-methoxyphenyl)methanamine hydrochloride: Lacks the chloro group, leading to different chemical properties.

    (5-Chloro-4-iodo-2-methoxyphenyl)ethanamine hydrochloride: Has an ethyl group instead of a methyl group, which can influence its interactions and stability.

Uniqueness

The presence of both chloro and iodo groups, along with the methoxy group, makes (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride unique

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-chloro-4-iodo-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO.ClH/c1-12-8-3-7(10)6(9)2-5(8)4-11;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRUQXPKQFSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)Cl)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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